Miconazole Impurity I

Impurity profiling Structural elucidation Process-related substance

QC labs face compliance gaps if they substitute Miconazole Impurity I in USP monograph testing. This EP/USP listed standard (C₁₈H₁₅Cl₃N₂O, MW 381.68) is the only impurity incorporating a single 2-chlorobenzyl substituent, ensuring unambiguous peak ID. - Enables USP Organic Impurities testing at NMT 0.25% specification. - Validated sub-2µm HPLC method resolves it within 8 min. - Traceable against EP/USP primary standards for global QC harmonization.

Molecular Formula C18H15Cl3N2O
Molecular Weight 381.681
CAS No. 47363-37-1
Cat. No. B568835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMiconazole Impurity I
CAS47363-37-1
Synonyms1-[2-[(2-Chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]-1H-Imidazole
Molecular FormulaC18H15Cl3N2O
Molecular Weight381.681
Structural Identifiers
SMILESC1=CC=C(C(=C1)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl
InChIInChI=1S/C18H15Cl3N2O/c19-14-5-6-15(17(21)9-14)18(10-23-8-7-22-12-23)24-11-13-3-1-2-4-16(13)20/h1-9,12,18H,10-11H2
InChIKeyLKJDYMPBWWAXQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Miconazole Impurity I (CAS 47363-37-1) – Structural & Pharmacopeial Identity for Reference Standard Procurement


Miconazole Impurity I (CAS 47363-37-1), formally designated as 1-[(2RS)-2-[[(2-chlorophenyl)methyl]oxy]-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole by the European Pharmacopoeia (EP) and as Miconazole Related Compound I by the USP [1], is a process-related impurity of the broad-spectrum imidazole antifungal agent miconazole . With a molecular formula C₁₈H₁₅Cl₃N₂O and molecular weight 381.68 g/mol, it bears a distinct 2-chlorobenzyl substitution pattern that sets it apart from the parent API and co-occurring impurities [2]. It is officially listed in the USP–NF monograph for Miconazole Nitrate as a chromatographic reference standard for organic impurity profiling [3], making it an essential, non-optional reference material for pharmaceutical quality control laboratories conducting compendial release testing.

Why Miconazole Impurity I Cannot Be Replaced by a Generic Imidazole Impurity Standard


Miconazole API purity profiling involves the chromatographic resolution of up to seven distinct EP-listed related substances, each with a unique substitution pattern on the benzyl or phenethyl moiety [1]. Unlike impurity A (a simpler alcohol lacking the benzyl ether), impurity C (a primary amine), or impurity F (econazole, carrying a 2,4-dichlorobenzyl group), Miconazole Impurity I is the only EP-recognized impurity that incorporates a single 2-chlorobenzyl substituent, imparting a markedly different LogP (predicted 5.80) and retention behavior . In the USP monograph, Miconazole Related Compound I is specified as a discrete reference standard alongside Related Compound F [2]; substituting it with a surrogate standard would invalidate the system suitability criteria and introduce unacceptable risk of misidentification during peak assignment [3].

Quantitative Differentiation Evidence for Miconazole Impurity I (CAS 47363-37-1) Against Closest Analogs


Structural Differentiation: 2-Chlorobenzyl vs. 2,4-Dichlorobenzyl Substitution Pattern

Miconazole Impurity I is the sole EP-listed impurity carrying a single 2-chlorobenzyl ether moiety, in contrast to the parent drug miconazole and Impurity F (econazole), both of which bear a 2,4-dichlorobenzyl group. This structural distinction translates to defined molecular weight and LogP differences. The lower chlorine count directly impacts reversed-phase retention as documented in validated HPLC methods that achieve baseline separation of all seven EP impurities [1].

Impurity profiling Structural elucidation Process-related substance

Regulatory Identity: Explicit USP–NF and EP Monograph Listing as an Official Reference Standard

The USP–NF monograph for Miconazole Nitrate (Organic Impurities test) explicitly names USP Miconazole Related Compound I RS as a required component of the standard solution at a concentration of 1.2 µg/mL, alongside USP Miconazole Related Compound F RS and USP Econazole Nitrate RS [1]. This regulatory recognition is not extended to Impurity A, B, C, D, or E in the same quantitative system suitability context. The EP monograph similarly identifies Impurity I as a specified related substance [2].

Compendial compliance Reference standard Pharmacopeial monograph

Chromatographic Resolution: Halved Analysis Time While Maintaining Separation of Impurity I

A sub-2-µm UHPLC method reduced the total analysis time for miconazole and its seven related EP impurities from just under 20 min (EP method) to under 8 min, while maintaining baseline resolution of all impurities including Impurity I [1]. The method demonstrated injection repeatability RSD values between 0.17% and 0.99% for impurity peaks at the 22 ppm level, confirming that Impurity I can be reliably quantified even in fast-gradient conditions [2]. The USP method specifies a resolution criterion of NLT 1.5 between miconazole related compound F and miconazole [3], providing a benchmark that impurity I must not interfere with.

HPLC method validation Chromatographic resolution Pharmaceutical analysis

Regulatory Acceptance Limit Context: Specified Impurity Threshold in API Specifications

Commercial Miconazole Nitrate API specifications set the acceptance limit for Impurity I at NMT 0.25% (area percent by HPLC), alongside Impurity H (Miconazole 2,5-isomer) also at NMT 0.25%, while unknown single impurities are limited to NMT 0.1% and total impurities to NMT 0.5% . This quantitative threshold establishes Impurity I as a specified impurity under ICH Q3A guidelines, requiring its own characterized reference standard for accurate quantification, rather than relying on a relative response factor from the API peak.

Impurity acceptance criteria ICH Q3A API specification

Purity Specification of Commercial Reference Standard Lots

Commercially available Miconazole Impurity I reference standards are supplied with HPLC purity > 95% (BOC Sciences) , and full characterization data compliant with EP/USP regulatory guidelines, including NMR, MS, and HPLC purity data [1]. The nitrate salt (CAS 24169-00-4) is the most commonly supplied form for compendial applications. Vendors offer traceability against USP or EP primary standards upon feasibility assessment [2].

Reference standard characterization Certificate of analysis HPLC purity

Structural Specificity Against the Closest Co-Eluting Impurity Risk (Impurity F / Econazole)

The USP system suitability solution requires baseline resolution (Rs ≥ 1.5) between miconazole related compound F (econazole, relative retention time 0.96) and miconazole (RRT 1.0) [1]. Miconazole Impurity I, with its distinct 2-chlorobenzyl group, elutes at an intermediate retention window, avoiding co-elution with both the chief degradant (Impurity F) and the API. In the validated sub-2-µm method, all seven EP impurities including Impurity I are resolved with analysis repeatability RSD ≤ 1.33% for impurity A at 16 ppm and ≤ 1.28% for impurity D at 16 ppm, confirming method specificity [2].

Peak purity Co-elution risk HPLC method selectivity

Operational Use Cases for Miconazole Impurity I (CAS 47363-37-1) in Pharmaceutical Quality Control


Compendial Organic Impurities Testing for Miconazole Nitrate API and Finished Products

QC laboratories performing USP–NF monograph Organic Impurities testing must include USP Miconazole Related Compound I RS in the standard solution at 1.2 µg/mL [1]. This reference standard enables unambiguous peak identification in the chromatographic profile of miconazole nitrate batches, ensuring that the Impurity I content does not exceed the NMT 0.25% specification limit [2]. Without this specific standard, the compendial method cannot be executed as written, representing a direct regulatory compliance gap.

ANDA / DMF Analytical Method Validation and Forced Degradation Studies

Abbreviated New Drug Application (ANDA) filers must demonstrate that their analytical method can separate and quantify all specified impurities. Miconazole Impurity I reference standard is listed as suitable for analytical method development, method validation (AMV), and QC applications during ANDA preparation and commercial production [1]. The validated sub-2-µm method with a total run time under 8 min [2] enables high-throughput, ICH-compliant method validations where Impurity I is spiked into forced-degradation samples to establish peak purity and specificity.

Stability-Indicating Assay for Miconazole Formulations

During accelerated and long-term stability studies of miconazole topical creams, oral gels, and suppositories, Impurity I can arise as a process-related or degradation-related substance [1]. A validated HPLC-DAD method using a Zorbax SB-C8 column with gradient elution (25→65% acetonitrile over 6 min, UV 215 nm) successfully resolved miconazole from lidocaine HCl and pharmaceutical excipients, demonstrating that Impurity I can be tracked as part of a stability-indicating impurity panel [2]. Laboratories require the pure Impurity I standard to establish its retention time, relative response factor, and stability trend over shelf-life.

Reference Standard Traceability Chain Establishment for Multi-Site QC Networks

Global pharmaceutical manufacturers operating multiple QC sites can use Miconazole EP Impurity I as a secondary reference standard, provided it is fully characterized with NMR, MS, and HPLC data and traceable against EP or USP primary standards [1]. The nitrate salt form (CAS 24169-00-4, MW 444.70) is recognized by both EP and BP monographs [2], enabling harmonized impurity testing across ICH regions without the need for separate regional standard qualification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for Miconazole Impurity I

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.